molecular formula C20H20ClFN4O3 B13949980 2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide

2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide

Cat. No.: B13949980
M. Wt: 418.8 g/mol
InChI Key: OAHRFFPDJLGCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a chlorophenyl group, and a fluoro-substituted amine, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride.

    Fluorination and Amination:

    Acetylation: The final step involves acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone compounds.

Scientific Research Applications

2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl N-(4-chlorophenyl)carbamate
  • 2-Methoxyethyl 3-acetyl-4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Uniqueness

2-(4-chlorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide stands out due to its unique combination of a quinazolinone core, a chlorophenyl group, and a fluoro-substituted amine

Properties

Molecular Formula

C20H20ClFN4O3

Molecular Weight

418.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[7-fluoro-2-[2-methoxyethyl(methyl)amino]-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C20H20ClFN4O3/c1-25(9-10-29-2)20-23-17-12-15(22)7-8-16(17)19(28)26(20)24-18(27)11-13-3-5-14(21)6-4-13/h3-8,12H,9-11H2,1-2H3,(H,24,27)

InChI Key

OAHRFFPDJLGCOQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=NC2=C(C=CC(=C2)F)C(=O)N1NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.